TG003 - 300801-52-9

TG003

Catalog Number: EVT-1200073
CAS Number: 300801-52-9
Molecular Formula: C₁₃H₁₅NO₂S
Molecular Weight: 249.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TG003, commonly referred to as TG003, is a synthetic benzothiazole compound []. It is widely recognized as a potent and selective inhibitor of Cdc2-like kinases (CLKs) [, , , ]. These kinases play a crucial role in regulating alternative splicing by phosphorylating serine/arginine-rich (SR) proteins [, , ]. TG003's ability to inhibit CLKs and subsequently modulate alternative splicing has led to its extensive use in scientific research to investigate various cellular processes and diseases.

Molecular Structure Analysis

Although the exact structure is not explicitly detailed in the provided papers, several articles mention TG003 as a benzothiazole compound [, , ]. Additionally, references are made to its binding sites on target proteins, like CLK1 [, , , ], suggesting that structural information is available in the broader scientific literature.

Mechanism of Action

TG003 primarily functions by inhibiting the kinase activity of CLKs, particularly CLK1, CLK2, and CLK4 [, , , ]. This inhibitory action disrupts the phosphorylation of SR proteins, essential components of the spliceosome machinery responsible for pre-mRNA splicing [, , ]. By modulating SR protein phosphorylation, TG003 influences alternative splicing events and ultimately affects gene expression patterns [, , ]. This mechanism has implications for numerous cellular processes, including cell growth, differentiation, apoptosis, and response to various stimuli [, , , , , , , , , , , ].

Applications
  • Cancer Research: TG003 has shown promising results in suppressing the growth and inducing apoptosis in prostate cancer cell lines []. It also demonstrated a synergistic effect with chemotherapeutic agents in killing tumor cells and may be a potential therapeutic target for chronic myeloid leukemia [, ]. Furthermore, TG003 has been investigated for its role in splicing factor dysregulation in multiple myeloma [, ].
  • Metabolic Disorders: TG003 treatment in mice on a high-fat diet resulted in weight loss, suggesting its potential in addressing obesity []. Research also indicates that it plays a role in regulating alternative splicing of genes involved in adipogenesis, including PPARγ and Caspase 9b [].
  • Neurological Disorders: Research suggests that CLK2 inhibition, potentially achievable with TG003, could improve autism and neuronal functions in Phelan-McDermid syndrome [].
  • Inflammatory Responses: TG003 has been implicated in regulating LPS-induced IL-1β production in platelets, highlighting its role in inflammatory responses [].
  • Investigating Splicing Mechanisms: Beyond specific disease models, TG003 is a valuable tool for understanding the intricacies of alternative splicing. For instance, researchers used TG003 to decipher the role of CLK1 in regulating the splicing of PKCβII, a protein involved in insulin signaling [, ].

CX-4945 (Silmitasertib)

Compound Description: CX-4945 is a potent and selective inhibitor of casein kinase 2 (CK2) currently being evaluated in clinical trials (Phase II) for cancer treatment. In addition to its established CK2 inhibitory activity, CX-4945 has been shown to regulate splicing in mammalian cells, independent of its CK2 inhibition []. It exhibits stronger inhibitory activity against Cdc2-like kinases (Clks), particularly CLK2, compared to TG003 [].

Relevance: CX-4945's newly identified splicing regulatory activity, along with its potent inhibition of Clks, makes it a relevant compound to TG003. Both compounds share the ability to modulate splicing, although they might achieve this through different mechanisms. CX-4945's higher potency against Clks compared to TG003 [] highlights the potential for developing more potent and selective splicing modulators.

INDY

Compound Description: INDY is a small molecule inhibitor targeting DYRK1A, a kinase implicated in Down syndrome [].

Relevance: While the specific structure of INDY was not provided in the papers, it is mentioned alongside TG003 as a promising therapeutic lead for Down syndrome []. This suggests a potential structural similarity or shared mechanism of action between the two compounds, both of which might exert therapeutic effects by modulating DYRK1A activity.

SPHINX

Compound Description: SPHINX is a selective inhibitor of serine-arginine protein kinase 1 (SRPK1) [, ]. SRPK1, similar to Clk kinases, regulates pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.

Relevance: SPHINX is relevant to TG003 due to their shared ability to modulate pre-mRNA splicing, albeit by targeting different kinases. While TG003 inhibits CLK kinases, SPHINX specifically inhibits SRPK1 [, ]. This difference allows for investigating the distinct roles of these kinases in splicing regulation and exploring their therapeutic potential individually or in combination.

G150

Compound Description: G150 is a potent and selective inhibitor of cyclic GMP-AMP synthase (cGAS), a key enzyme in the cGAS-STING pathway involved in the innate immune response to DNA damage [].

Relevance: Although structurally unrelated to TG003, G150 exhibits synergistic anti-tumor activity when combined with TG003 in peripheral T-cell lymphoma []. This synergy arises from TG003's ability to enhance the sensitivity of residual tumor cells to cGAS inhibition by G150 [], highlighting the potential of combining splicing modulators with other therapeutic agents.

G140

Compound Description: G140 is another inhibitor of cyclic GMP-AMP synthase (cGAS) [], similar to G150.

Relevance: G140, like G150, belongs to the class of cGAS inhibitors and exhibits anti-tumor effects []. While not directly compared to TG003 in the papers, its inclusion alongside G150 suggests a potential for synergistic activity with TG003, similar to what was observed with G150 [].

H151

Compound Description: H151 is an inhibitor of stimulator of interferon genes (STING), a downstream signaling protein in the cGAS-STING pathway [].

TBK1/Ikkε-IN-5

Compound Description: TBK1/Ikkε-IN-5 is an inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) [], kinases downstream of STING in the cGAS-STING pathway.

Relevance: This compound further exemplifies the strategy of targeting the cGAS-STING pathway at various levels, either individually or in combination with other agents like TG003, to achieve therapeutic efficacy in cancer [].

Stattic

Compound Description: Stattic is an inhibitor of signal transducer and activator of transcription 3 (STAT3), a transcription factor activated downstream of the cGAS-STING pathway [].

Relevance: By inhibiting STAT3, Stattic interferes with the downstream signaling of the cGAS-STING pathway []. While not directly compared to TG003, its inclusion highlights the potential of targeting various nodes within the cGAS-STING pathway, either alone or in combination with splicing modulators, to achieve desired therapeutic outcomes.

Properties

CAS Number

300801-52-9

Product Name

(Z)-1-(3-Ethyl-5-methoxy-2,3-dihydrobenzothiazol-2-ylidene)propan-2-one

IUPAC Name

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Molecular Formula

C₁₃H₁₅NO₂S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3

InChI Key

BGVLELSCIHASRV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C

Synonyms

TG-003;

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.